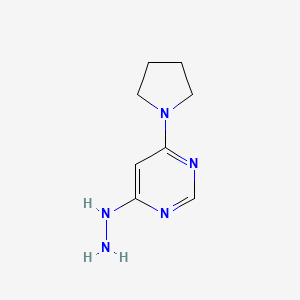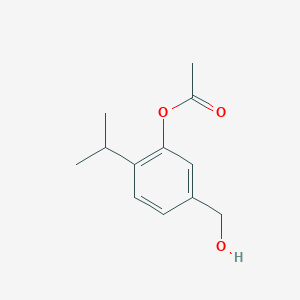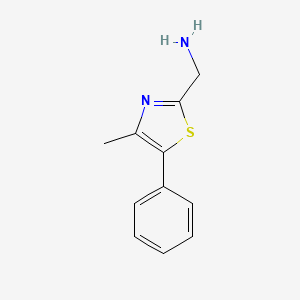
2-(3-Aminopyridin-2-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Aminopyridin-2-yl)propan-2-ol is an organic compound with the molecular formula C8H12N2O. It is a derivative of pyridine, featuring an amino group at the 3-position and a hydroxyl group at the 2-position of the propan-2-ol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyridin-2-yl)propan-2-ol typically involves the reaction of 3-aminopyridine with acetone in the presence of a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent under mild conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Aminopyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-pyridyl)propan-2-one.
Reduction: Formation of 2-(3-aminopyridin-2-yl)propan-1-amine.
Substitution: Formation of various N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Aminopyridin-2-yl)propan-2-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3-Aminopyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Aminopyridin-3-yl)propan-2-ol
- 2-(6-Aminopyridin-3-yl)propan-2-ol
- 3-(2-Aminopyridin-3-yl)propan-1-ol
Uniqueness
2-(3-Aminopyridin-2-yl)propan-2-ol is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct chemical and biological properties. This positioning allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2-(3-aminopyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H12N2O/c1-8(2,11)7-6(9)4-3-5-10-7/h3-5,11H,9H2,1-2H3 |
InChI-Schlüssel |
PAWQRSMVPHLPPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=C(C=CC=N1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13979710.png)



![tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate](/img/structure/B13979731.png)


![2-Nitro[1,1'-biphenyl]-4-amine](/img/structure/B13979741.png)
![1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole](/img/structure/B13979757.png)
![3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B13979769.png)




